Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester
Overview
Description
Biotin-LC-LC-NHS: is a biotinylation reagent that contains an N-hydroxysuccinimide (NHS) moiety. This compound is used to label primary amines, such as those found in proteins, with biotin. The long-chain spacer in Biotin-LC-LC-NHS reduces steric hindrance, making it particularly useful for labeling large biomolecules and enabling efficient biotinylation for various applications .
Mechanism of Action
Target of Action
Biotin-XX-NHS, also known as Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester, primarily targets proteins . It is used for the biotinylation of proteins and any other primary amine-containing macromolecules in solution .
Mode of Action
The compound contains an N-hydroxysuccinimide (NHS) ester moiety, which reacts with primary amines of proteins to form stable dye-protein conjugates . This reaction facilitates the coupling of the biotin molecule to the protein, effectively labeling the protein with biotin . The NHS ester is particularly reactive towards primary amines at physiological pH, allowing for efficient labeling of proteins .
Biochemical Pathways
Biotin, the core component of Biotin-XX-NHS, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .
Pharmacokinetics
Biotin-XX-NHS is soluble in organic solvents such as DMSO , and it’s recommended to be stored in a desiccated state at -20°C .
Result of Action
The result of Biotin-XX-NHS action is the biotinylation of target proteins. This allows for the detection and purification of these proteins using techniques that take advantage of the high affinity binding between biotin and proteins like streptavidin or avidin . Biotinylated proteins can be used in various applications, including ELISA, dot blot, or Western blot applications using streptavidin or avidin-conjugated probes .
Action Environment
The action of Biotin-XX-NHS is influenced by environmental factors such as pH and temperature. The NHS ester moiety of Biotin-XX-NHS is reactive towards primary amines at physiological pH . Additionally, the compound is stable at -20°C and should be stored desiccated . The reaction efficiency can be influenced by the presence of other reactive groups, the accessibility of the primary amines, and the steric hindrance around the reaction site .
Biochemical Analysis
Biochemical Properties
Biotin-XX-NHS is used to attach biotin to primary amines under alkaline conditions (pH 8-9) . It is used in the biotinylation of amino acids, peptides, or proteins under mild conditions . The long spacer in the structure of Biotin-XX-NHS reduces steric effect when binding amino acids, peptides, or proteins .
Cellular Effects
Biotin-XX-NHS, when used to biotinylate proteins, can maintain the biological activity of the proteins . The biotinylated probe is usually detected by avidin or streptavidin due to their effective binding . This is used in various applications such as affinity chromatography, ELISA and Western Blot, fluorescence-activated cell sorting (FACS), and intracellular labeling .
Molecular Mechanism
The reactive label of Biotin-XX-NHS contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . This allows Biotin-XX-NHS to bind to proteins and other biomolecules, facilitating their detection and analysis .
Temporal Effects in Laboratory Settings
It is known that biotin interference can cause clinically significant errors in certain biotinylated immunoassays . This suggests that the effects of Biotin-XX-NHS may change over time, potentially due to factors such as the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of Biotin-XX-NHS at different dosages in animal models have not been extensively studied. It is known that biotin, a component of Biotin-XX-NHS, has important roles in animal health and development . Therefore, the dosage of Biotin-XX-NHS could potentially influence these processes.
Metabolic Pathways
Biotin-XX-NHS is involved in the biotinylation of proteins, a process that is crucial for various metabolic pathways . Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Transport and Distribution
It is known that biotin, a component of Biotin-XX-NHS, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that biotin, a component of Biotin-XX-NHS, can be localized within cells . The localization of Biotin-XX-NHS could potentially be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-LC-LC-NHS is synthesized by activating biotin with N-hydroxysuccinimide (NHS) to form an NHS ester. The reaction typically involves dissolving biotin in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent degradation of the biotin .
Industrial Production Methods: In industrial settings, the production of Biotin-LC-LC-NHS follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Biotin-LC-LC-NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline buffers .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, DMSO or DMF as solvents.
Conditions: Alkaline pH (typically between 7 and 9), room temperature
Major Products: The major product of the reaction between Biotin-LC-LC-NHS and primary amines is a biotinylated protein or molecule, where the biotin is covalently attached via an amide bond .
Scientific Research Applications
Chemistry: Biotin-LC-LC-NHS is used in chemical research for the biotinylation of small molecules and polymers, facilitating their detection and purification using streptavidin-based systems .
Biology: In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It enables the study of protein-protein interactions, cellular localization, and molecular pathways .
Medicine: Biotin-LC-LC-NHS is employed in medical research for developing diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), where biotinylated antibodies are used for detection .
Industry: In industrial applications, Biotin-LC-LC-NHS is used for the biotinylation of enzymes and other proteins to improve their stability and functionality in various processes .
Comparison with Similar Compounds
NHS-LC-Biotin: Similar to Biotin-LC-LC-NHS but with a shorter spacer arm, making it less effective in reducing steric hindrance.
Sulfo-NHS-LC-LC-Biotin: A water-soluble variant of Biotin-LC-LC-NHS, used for labeling cell surface proteins
Uniqueness: Biotin-LC-LC-NHS is unique due to its long-chain spacer, which provides greater flexibility and reduces steric hindrance, making it highly effective for labeling large biomolecules and enabling efficient biotinylation in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-MHPIHPPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585088 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-52-1 | |
Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.